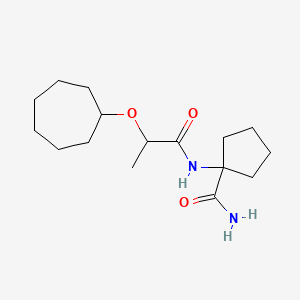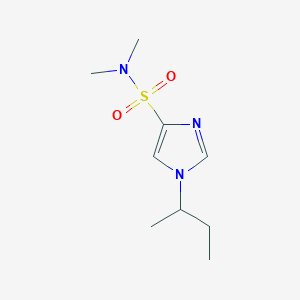![molecular formula C13H14F3NO3 B7582686 N-[4-hydroxy-3-(trifluoromethyl)phenyl]oxane-3-carboxamide](/img/structure/B7582686.png)
N-[4-hydroxy-3-(trifluoromethyl)phenyl]oxane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-hydroxy-3-(trifluoromethyl)phenyl]oxane-3-carboxamide, commonly known as OTX015, is a small molecule inhibitor that targets the bromodomain and extraterminal (BET) proteins. BET proteins are epigenetic readers that play a critical role in regulating gene expression, and their dysregulation has been implicated in several diseases, including cancer and inflammation. In recent years, OTX015 has gained significant attention as a potential therapeutic agent for various diseases due to its promising preclinical results.
作用機序
OTX015 exerts its effects by selectively inhibiting the N-[4-hydroxy-3-(trifluoromethyl)phenyl]oxane-3-carboxamide family of proteins, which are involved in the regulation of gene expression. Specifically, OTX015 binds to the bromodomain of N-[4-hydroxy-3-(trifluoromethyl)phenyl]oxane-3-carboxamide proteins, preventing their interaction with acetylated histones and subsequent recruitment of transcriptional machinery. This leads to the downregulation of genes involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
OTX015 has been shown to have several biochemical and physiological effects, including the downregulation of genes involved in cell proliferation, survival, and inflammation. Additionally, OTX015 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.
実験室実験の利点と制限
OTX015 has several advantages as a research tool, including its specificity for N-[4-hydroxy-3-(trifluoromethyl)phenyl]oxane-3-carboxamide proteins and its ability to inhibit their activity. Additionally, its small molecule size makes it a valuable tool for studying the effects of N-[4-hydroxy-3-(trifluoromethyl)phenyl]oxane-3-carboxamide inhibition in vivo. However, there are also limitations to its use, including its potential off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several potential future directions for research on OTX015. One area of interest is its potential use in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Additionally, further research is needed to understand the mechanisms of resistance to OTX015 and to identify biomarkers that can predict response to treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of OTX015 in humans for various diseases.
合成法
OTX015 can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-hydroxy-3-(trifluoromethyl)benzaldehyde with ethyl 3-aminocrotonate to form the corresponding imine, which is then reduced to the amine using sodium borohydride. The amine is then subjected to a series of reactions to obtain the final product, OTX015.
科学的研究の応用
OTX015 has been extensively studied for its potential therapeutic applications, particularly in cancer. Several preclinical studies have shown that OTX015 can inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potentially valuable adjunct therapy. Additionally, OTX015 has been shown to have anti-inflammatory properties and may have applications in the treatment of inflammatory diseases.
特性
IUPAC Name |
N-[4-hydroxy-3-(trifluoromethyl)phenyl]oxane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c14-13(15,16)10-6-9(3-4-11(10)18)17-12(19)8-2-1-5-20-7-8/h3-4,6,8,18H,1-2,5,7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBJZQRIDJEAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)NC2=CC(=C(C=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582609.png)
![2-[Cyclopropylmethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B7582612.png)
![3-[(2-Chloro-4,5-difluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582613.png)
![1-[3-(Thian-4-ylamino)pyrrolidin-1-yl]propan-1-one](/img/structure/B7582621.png)
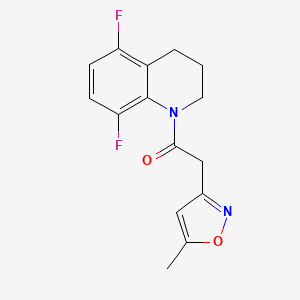
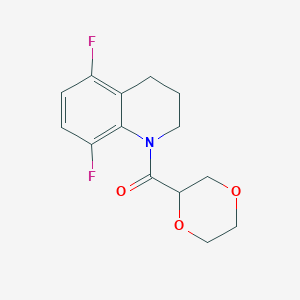
![[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7582651.png)
![4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl)piperidin-2-one](/img/structure/B7582659.png)
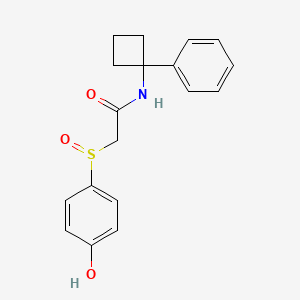
![1-Chloro-2-[2-(dimethylsulfamoylamino)ethyl]-3-fluorobenzene](/img/structure/B7582670.png)
![4-(1-Thia-4-azaspiro[5.5]undecane-4-carbonyl)piperidin-2-one](/img/structure/B7582684.png)
![3-(4-Benzyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)pyrazine-2-carbonitrile](/img/structure/B7582712.png)
